N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
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Description
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H15F3N2O3S2 and its molecular weight is 440.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel compounds involving complex molecules similar to the one often aims at exploring their potential as therapeutic agents. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives with evaluated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds were also tested for gastric toxicity, highlighting their potential for therapeutic applications without causing significant tissue damage (Küçükgüzel et al., 2013).
Potential Biological Activities
- The research on complex molecules extends to evaluating their potential biological activities. Haridevamuthu et al. (2023) speculated that hydroxyl-containing benzo[b]thiophene analogs might possess antiproliferative activity against cancer cells. Their studies on laryngeal cancer cells demonstrated selective toxicity and the induction of apoptosis, suggesting the potential for these compounds in cancer therapy (Haridevamuthu et al., 2023).
Molecular Interactions and Applications
- The molecular interactions and applications of these complex molecules can also be explored for their potential in various fields, including materials science and organic electronics. For example, Gupta et al. (2017) investigated a non-fullerene electron acceptor with promising optoelectronic properties for organic solar cells, showcasing the versatility of such compounds in energy-related applications (Gupta et al., 2017).
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S2/c20-19(21,22)13-4-1-2-5-14(13)24-17(26)16(25)23-11-18(27,12-7-9-28-10-12)15-6-3-8-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWXPKTJLAJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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